2-乙基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

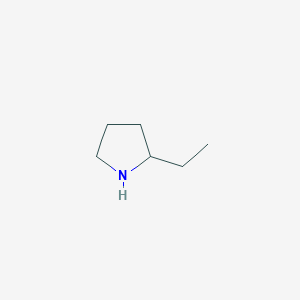

2-Ethylpyrrolidine is a compound that is structurally related to pyrrolidine, a five-membered nitrogen-containing heterocycle. While the provided papers do not directly discuss 2-ethylpyrrolidine, they do provide insights into various substituted pyrrolidines, which can be used to infer some general aspects about the synthesis, structure, and reactivity of 2-ethylpyrrolidine analogs.

Synthesis Analysis

The synthesis of substituted pyrrolidines often involves stereoselective or enantioselective methodologies to achieve the desired chiral centers. For instance, the synthesis of (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine was achieved using a chiral ligand for Cu(II)-catalyzed Henry reactions, resulting in high yields and enantiocontrol . Similarly, practical syntheses of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine were developed from ethyl crotonate and L-alanine, showcasing the importance of diastereo and enantioselective reactions in pyrrolidine chemistry . These methods could potentially be adapted for the synthesis of 2-ethylpyrrolidine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution on the ring can significantly affect the conformation and electronic properties of the molecule. For example, the synthesis of optically active 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine revealed that the free bases predominantly exist in an enamine form, suggesting a fairly rigid structure . This information can be extrapolated to 2-ethylpyrrolidine, where the ethyl group would likely influence the molecule's conformation and electronic properties.

Chemical Reactions Analysis

Pyrrolidine derivatives participate in various chemical reactions, often as intermediates in pharmaceutical synthesis. The study of 1-ethyl-2-nitromethylenepyrrolidine hydrogenation over Pd/C catalysts highlighted two conversion routes, leading to 1-ethyl-2-aminomethylpyrrolidine and side products, with the reaction's selectivity being influenced by the reaction conditions . Additionally, the copper-catalyzed coupling of styrenes and dienes with potassium β-aminoethyl trifluoroborates to synthesize 2-aryl- and 2-vinylpyrrolidines demonstrates the versatility of pyrrolidine derivatives in carbon-nitrogen bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be determined using various analytical techniques. Polarimetry was used to determine the optical rotation of S-2-(aminomethyl)-1-ethylpyrrolidine, which is crucial for assessing the compound's enantiomeric purity . High-performance liquid chromatography (HPLC) with pre-column derivatization was developed to determine the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, indicating the importance of chirality in the compound's properties and its relevance in quality control .

科学研究应用

分析方法开发

研究人员开发了一种简单高效的分析方法,用于确定2-(氨甲基)-1-乙基吡咯烷的对映体纯度,这是一种相关化合物。该方法涉及柱前衍生化和手性固定相高效液相色谱(HPLC)分析。优化后的方法被发现准确、稳定、快速、灵敏,适用于大量样品中对映体纯度的测定(Dao‐Cai Wang et al., 2015)。

旋光法方法开发

一种旋光法方法被开发用于确定S-2-(氨甲基)-1-乙基吡咯烷的含量,这是另一种相关化合物。该方法涉及在乙醇中确定特定波长和温度下的旋光度。该方法被证明准确、简单、快速、稳定、可信,为该化合物的质量控制提供了一个可行的选择(Ouyang Xiao, 2008)。

药物研究

2-乙基吡咯烷及其衍生物一直在药物研究中受到积极关注。例如,一种新型5-HT2A受体拮抗剂R-96544被研究其药理特性。它表现出强效和竞争性的5-HT2A选择性活性,使其成为涉及5-羟色胺受体的疾病的潜在治疗药物(T. Ogawa et al., 2002)。

新化合物的合成

新的2-芳基亚胺吡咯烷被合成并测试其结合性质和血压效应,突显了它们在高血压和/或代谢综合征治疗中的潜在应用(V. Gasparik et al., 2015)。

安全和危害

When handling 2-Ethylpyrrolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

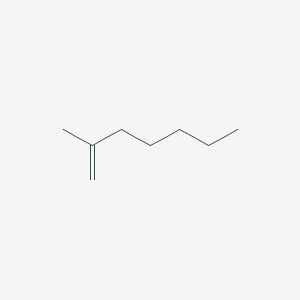

IUPAC Name |

2-ethylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLDRUSMYBXRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

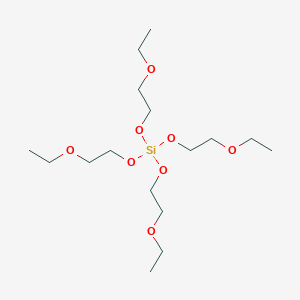

CCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407335 |

Source

|

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylpyrrolidine | |

CAS RN |

1003-28-7 |

Source

|

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)

![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)